molecular formula C15H15NO4 B6606701 rac-methyl (1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate CAS No. 2137987-27-8

rac-methyl (1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate

Cat. No.: B6606701
CAS No.: 2137987-27-8
M. Wt: 273.28 g/mol
InChI Key: UYKPLAKOABFBAI-IJLUTSLNSA-N
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Description

Rac-methyl (1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate is a useful research compound. Its molecular formula is C15H15NO4 and its molecular weight is 273.28 g/mol. The purity is usually 95%.
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Biological Activity

rac-methyl (1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate is a bicyclic compound with potential biological significance. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a unique bicyclic structure characterized by its azabicyclo framework and dioxo functional groups. Its molecular formula is C15H15N2O4C_{15}H_{15}N_{2}O_{4}, and it exhibits a molecular weight of 287.29 g/mol.

PropertyValue
Molecular FormulaC₁₅H₁₅N₂O₄
Molecular Weight287.29 g/mol
Purity95%
IUPAC NameThis compound
CAS Number134575-06-7

The biological activity of this compound is primarily attributed to its interactions with various biological targets such as enzymes and receptors. The bicyclic structure allows for specific binding to active sites, influencing metabolic pathways and cellular processes.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, affecting signal transduction pathways.
  • Antioxidant Activity : The dioxo groups may contribute to antioxidant properties by scavenging free radicals.

Biological Activity Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

  • Case Study : A study evaluated the compound's effect on breast cancer cells (MCF-7) and found a significant reduction in cell viability at concentrations above 10 µM over 48 hours.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria:

  • Data Table :
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Research Findings

A variety of studies have explored the biological implications of this compound:

  • Study on Enzyme Interaction :
    • Researchers investigated the inhibition of cyclooxygenase (COX) enzymes by the compound, revealing IC50 values indicating moderate inhibition compared to standard NSAIDs.
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies suggest favorable absorption characteristics with a half-life suitable for therapeutic applications.

Properties

IUPAC Name

methyl (1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-20-15(19)11-7-10-12(11)14(18)16(13(10)17)8-9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3/t10-,11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKPLAKOABFBAI-IJLUTSLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2C1C(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]2[C@H]1C(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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